4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Overview
Description
4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure consisting of three carbon atoms and two adjacent nitrogen atoms . This specific compound is notable for its unique structure, which includes a methylidene group attached to a pyrazole ring, flanked by two phenyl groups.
Scientific Research Applications
4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of more complex heterocyclic systems and bioactive compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the development of agrochemicals and as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can be achieved through various synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazine, followed by cyclization and subsequent functionalization . Industrial production methods often employ multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 4-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique functional groups and structural configuration. Similar compounds include:
3,5-Diphenyl-1H-pyrazole: Lacks the methylidene group and has different reactivity.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Exhibits different tautomeric forms and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-4-[(1-methylpyrazol-3-yl)methylidene]-2,5-diphenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-23-13-12-16(21-23)14-18-19(15-8-4-2-5-9-15)22-24(20(18)25)17-10-6-3-7-11-17/h2-14H,1H3/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKJPVYSWUYORX-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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